Monoerucin

描述

属性

IUPAC Name |

2,3-dihydroxypropyl (Z)-docos-13-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNAIPHYBVMMPY-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273979 |

Source

|

| Record name | 2,3-Dihydroxypropyl (13Z)-13-docosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5389-95-7, 28063-42-5 |

Source

|

| Record name | 2,3-Dihydroxypropyl (13Z)-13-docosenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5389-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl (13Z)-13-docosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-docos-13-enoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL48IT5UG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Monoerucin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Monoerucin (B52946), a monoglyceride of significant interest in various scientific domains. This document collates available physicochemical data, presents a visual representation of its structure, and outlines the general experimental approaches relevant to its characterization.

Core Physicochemical Properties of this compound

This compound, systematically known as 1-erucoylglycerol, is a fatty acid ester formed from the condensation of erucic acid with glycerol (B35011).[1] Its molecular formula is C25H48O4, with a corresponding molecular weight of approximately 412.65 g/mol .[1][2] The following table summarizes key quantitative data for this compound, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C25H48O4 | [1][2][3] |

| Molecular Weight | 412.65 g/mol | [1][2] |

| CAS Number | 28063-42-5 | [1][2][3] |

| Melting Point | 52°C | [1][2][4] |

| Boiling Point | 533.3°C at 760 mmHg | [2] |

| Density | 0.951 g/cm³ | [2] |

| Flash Point | 165.2°C | [2] |

| LogP | 6.48070 - 8.787 (estimated) | [1][2][4] |

| Physical Form | White powder | [1][4] |

| Storage Temperature | -20°C | [1][4] |

Molecular Structure Visualization

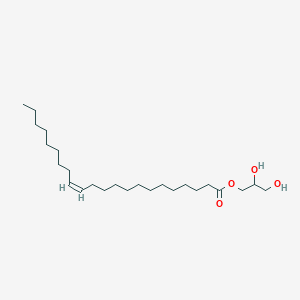

The molecular structure of this compound consists of a glycerol backbone esterified at one of the primary hydroxyl groups with erucic acid, a long-chain monounsaturated fatty acid. The IUPAC name for this structure is (2,3-dihydroxypropyl) (Z)-docos-13-enoate. The cis-configuration of the double bond in the erucic acid chain introduces a characteristic kink in its hydrophobic tail.

Caption: 2D Molecular Structure of this compound.

Experimental Protocols for Structural Elucidation and Synthesis

While specific, detailed experimental protocols for the structural determination of this compound were not found in the initial literature search, the characterization of such monoglycerides (B3428702) typically involves a combination of spectroscopic and chromatographic techniques.

General Structural Elucidation Workflow:

-

Isolation and Purification: The initial step involves isolating this compound from its source or reaction mixture. This is commonly achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, confirming the presence of the glycerol and erucic acid moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the precise connectivity of atoms. The chemical shifts and coupling constants of the protons on the glycerol backbone would confirm the position of the ester linkage. The signals in the olefinic region would confirm the presence and stereochemistry of the double bond in the erucic acid chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the ester carbonyl (~1740 cm⁻¹) and hydroxyl (-OH) groups.

General Synthesis Workflow:

The synthesis of monoglycerides like this compound can be achieved through the direct esterification of glycerol and the corresponding fatty acid (erucic acid).

Caption: General Synthesis Workflow for this compound.

The reaction is often catalyzed by lipases to achieve regioselectivity, favoring the formation of the 1-monoglyceride.[5] Alternatively, chemical catalysts can be used, which may result in a mixture of mono-, di-, and triglycerides requiring subsequent purification. The progress of the reaction and the purity of the final product are typically monitored by techniques such as thin-layer chromatography (TLC) and gas chromatography (GC).[5]

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly involving this compound. As a monoglyceride, it is expected to be involved in lipid metabolism. This compound is used to study the mode of action of alamethicin (B1591596) in membrane channel formation and as a membrane component for studying gramicidin (B1672133) A channels.[1] Further research is required to elucidate its specific roles in cellular signaling.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and structural information are intended to facilitate further investigation into its properties and potential applications.

References

- 1. This compound CAS#: 28063-42-5 [m.chemicalbook.com]

- 2. This compound | CAS#:28063-42-5 | Chemsrc [chemsrc.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 28063-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis of monocaprin catalyzed by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monoerucin (CAS: 28063-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoerucin, with the CAS number 28063-42-5, is a monoacylglycerol containing erucic acid, a C22:1 monounsaturated fatty acid. It is also known by several synonyms, including DELTA 13 CIS this compound and GLYCEROL ALPHA-MONOERUCATE. As a biochemical reagent, it holds potential for various applications in life science research and as an additive in the food and cosmetic industries. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and known characteristics based on available scientific literature and patents.

Physicochemical Properties

This compound is a white, powdery substance at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 28063-42-5 | [1] |

| Molecular Formula | C25H48O4 | [1] |

| Molecular Weight | 412.65 g/mol | [1] |

| Melting Point | 52°C | [1] |

| Appearance | White powder | [1] |

| Storage Temperature | -20°C | [1] |

| Estimated LogP | 8.787 | [1] |

Phase Behavior in Water:

The behavior of this compound in an aqueous environment is complex and dependent on temperature and water concentration. It can form several distinct phases, including lamellar, cubic, and inverted hexagonal (HII) phases.[2] The inverted hexagonal phase is particularly dominant at water concentrations of approximately 10-22% (w/w) and temperatures ranging from 35 to 125°C.[2] At lower temperatures, a lamellar crystal phase is prevalent.[2] The characterization of these phases has been accomplished using techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and polarizing light microscopy.[2]

Experimental Protocols

Synthesis:

A common method for synthesizing this compound and other monoglycerides (B3428702) is through the esterification reaction of the corresponding fatty acid with glycerol.[3] For producing a reaction mixture with a high content of monoglycerides, it is advisable to use a molar excess of glycerol, typically 3 to 5 times the molar amount of the fatty acid.[3]

Purification:

Obtaining high-purity this compound from the reaction mixture requires a purification step to remove unreacted starting materials, as well as di- and triglycerides.

Protocol 1: Crystallization from n-Alkane

This method is suitable for purifying monoglycerides of 16-22C monounsaturated fatty acids.[3]

-

Dissolution: Dissolve the glyceride mixture in a 6-10 carbon n-alkane, with n-hexane being a preferred solvent.[3]

-

Cooling and Crystallization: Slowly cool the resulting solution while stirring. This promotes the selective crystallization of the monoglyceride.[3] Rapid cooling can lead to a decrease in selectivity.[3]

-

Isolation: Separate the crystallized this compound from the solvent.

-

Washing: Wash the precipitate with the same cold solvent to improve purity.[3]

-

Recrystallization (Optional): For even higher purity (≥99%), the crystallization process can be repeated.[3]

-

Solvent Recovery: The n-alkane solvent can be recovered by distillation and reused.[3]

Protocol 2: Purification via Extraction

An alternative purification method involves the following steps:

-

Addition of Triglycerides: Add triglycerides to the crude monoester composition.

-

Extraction: Extract the monoester into an alcohol/water phase to separate it from the other glycerides.[4]

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) and Crystallization

While this protocol is described for erucic acid, it may be adaptable for this compound.

-

Preparative HPLC: Purify the crude product using reversed-phase preparative HPLC.[5]

-

Low-Temperature Crystallization: Further enhance the purity of the HPLC-purified product by performing a low-temperature crystallization.[5]

Caption: Workflow for the purification of this compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of direct scientific studies on the specific biological activities, mechanisms of action, and signaling pathways of this compound.

However, the biological activity of its constituent fatty acid, erucic acid, may suggest potential areas for future research. Erucic acid has been utilized in the therapeutic management of adrenoleukodystrophy (ALD), where it is thought to competitively inhibit the enzymes responsible for the synthesis of very-long-chain fatty acids, thereby reducing their accumulation.[5]

This compound is commercially available as a biochemical reagent for life science research.[6] Furthermore, patents suggest its utility as an additive in foods, cosmetics, animal feeds, coatings, and synthetic resins.[3]

Toxicology

As of the latest available information, there is no specific toxicological data, such as LD50 values, for this compound. A comprehensive safety assessment has not been publicly documented.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. Further research is required to fully elucidate the biological activities and safety profile of this compound.

References

- 1. This compound CAS#: 28063-42-5 [m.chemicalbook.com]

- 2. Phase behavior of the this compound/water system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]

- 4. US5859270A - Method for preparation of purified monoglycerides; and, products - Google Patents [patents.google.com]

- 5. Purification of erucic acid by preparative high-performance liquid chromatography and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources of Monoerucin in plants

An In-depth Technical Guide to the Natural Sources of Erucin (B1671059) in Plants

Introduction

Erucin (4-methylthiobutyl isothiocyanate) is a naturally occurring isothiocyanate found in a variety of cruciferous vegetables. It is the sulfur-containing analog of sulforaphane, a well-researched phytochemical.[1][2] Erucin is produced through the enzymatic hydrolysis of its precursor, glucoerucin (B1204559), a type of glucosinolate.[1][2] This conversion is catalyzed by the enzyme myrosinase, which is released when the plant tissue is damaged, such as through chewing or cutting.[3] This technical guide provides a comprehensive overview of the plant-based sources of erucin, quantitative data on its concentration in various species, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and analytical workflow.

Natural Sources of Erucin

Erucin is predominantly found in plants belonging to the Brassicaceae family. The primary dietary sources include:

-

Rocket Salad (Arugula): Species such as Eruca sativa and Diplotaxis tenuifolia are known to contain high levels of glucoerucin, the precursor to erucin.[1][2]

-

Broccoli: Brassica oleracea var. italica, particularly its seeds and sprouts, is a significant source of both glucoerucin and glucoraphanin (B191350) (the precursor to sulforaphane), which can be interconverted.[4][5]

-

Cabbage and Kohlrabi: Various cultivars of cabbage and kohlrabi have been shown to contain notable amounts of erucin.[6][7][8]

-

Chinese Cabbage: This is another cruciferous vegetable identified as a source of erucin.[8]

Quantitative Data of Erucin in Plant Sources

The concentration of erucin can vary significantly depending on the plant species, cultivar, plant part, and growing conditions. The following tables summarize the quantitative data from various studies.

Table 1: Erucin Content in Various Plant Species

| Plant Species | Cultivar/Variety | Plant Part | Erucin Concentration (Dry Weight) | Reference |

| Brassica oleracea | Dongchunbao (Cabbage) | Seeds | 2528.1 mg/kg | [6] |

| Eruca sativa | - | Seeds | 272.2 µg/g | [3] |

| Eruca sativa | - | Leaves | 18.1 - 19.1 µg/g | [3] |

| Brassica oleracea | - | Roots | 280.75 ± 120.54 µg/g | [9] |

| Brassica oleracea | LS-1 (Broccoli) | Seeds | 1.13 ± 0.12 mg/g (SHE method) | [10] |

| Brassica oleracea | LS-2 (Broccoli) | Seeds | 1.15 ± 0.04 mg/g (SHE method) | [10] |

| Brassica oleracea | Xingfeng (Broccoli) | Seeds | 1.05 ± 0.04 mg/g (SHE method) | [10] |

Table 2: Isothiocyanate Content in Broccoli Tissues (µg/g Dry Weight)

| Isothiocyanate | Infected Roots (R1) | Non-infected Roots (R2) | Infected Florets (F1) | Non-infected Florets (F2) | Infected Stalks (S1) | Non-infected Stalks (S2) | Infected Leaves (L1) | Non-infected Leaves (L2) |

| Erucin (ER) | 239.5 ± 11.2 | 265.4 ± 13.5 | 13.4 ± 0.8 | 15.6 ± 0.9 | 10.5 ± 0.6 | 12.3 ± 0.7 | 18.9 ± 1.1 | 21.3 ± 1.2 |

Data adapted from Mesimeri et al.[9]

Experimental Protocols

The extraction and quantification of erucin from plant materials involve several key steps, from sample preparation to analytical detection.

Protocol 1: Extraction and Hydrolysis of Glucosinolates to Isothiocyanates

This protocol is adapted from a method used for analyzing isothiocyanates in broccoli tissues.[9]

-

Sample Preparation: Plant tissues (e.g., leaves, roots, seeds) are freeze-dried and ground into a fine powder.

-

Hydrolysis:

-

Add 1 g of the dried tissue powder to 20 mL of McIlvaine buffer (0.2 M Na₂HPO₄, 0.1 M citric acid, pH 7.0).

-

Incubate the mixture in a water bath at 45 ± 3 °C for 3 hours to allow for the enzymatic hydrolysis of glucosinolates by myrosinase.

-

-

Extraction:

-

After incubation, add 30 mL of dichloromethane (B109758) to the mixture.

-

Stir for 15 minutes.

-

Filter the mixture using a Buchner funnel with Whatman filter paper.

-

Extract the solid residue twice more with 40 mL of dichloromethane each time.

-

Combine the dichloromethane extracts for subsequent analysis.

-

Protocol 2: Simultaneous Hydrolysis and Extraction (SHE)

This method has been shown to increase the yield of erucin from broccoli seeds.[4][10]

-

Sample Preparation: Broccoli seeds are ground into a meal.

-

Simultaneous Reaction and Extraction:

-

Mix the seed meal with a two-phase system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The hydrolysis of glucoerucin and the extraction of the resulting erucin into the organic phase occur concurrently. This method can enhance the yield by removing the product from the aqueous phase as it is formed, potentially reducing degradation or further reactions.

-

-

Separation and Analysis:

-

After a set reaction time, the organic phase is separated.

-

The solvent is evaporated, and the residue is redissolved in a suitable solvent for analysis.

-

Protocol 3: Analytical Quantification by HPLC-DAD

This protocol is based on a validated method for quantifying erucin in kohlrabi.[11][12]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) is used.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Detection: The DAD is set to monitor at a wavelength of 280 nm for the detection of erucin.[11]

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

-

Quantification:

Visualizations

Biosynthetic Pathway of Erucin

The formation of erucin is a direct result of the hydrolysis of its glucosinolate precursor, glucoerucin.

Caption: Biosynthesis of Erucin from Glucoerucin.

Experimental Workflow for Erucin Analysis

This diagram outlines the general steps involved in the extraction and quantification of erucin from plant samples.

Caption: Workflow for Erucin Extraction and Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. gruppotpp.it [gruppotpp.it]

- 4. Simultaneous Hydrolysis and Extraction Increased Erucin Yield from Broccoli Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

A Comparative Analysis of the Biological Activities of Erucin and Sulforaphane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) derived from cruciferous vegetables have garnered significant attention for their potential health benefits, particularly in the realm of cancer chemoprevention and anti-inflammatory action. Among the numerous ITCs identified, erucin (B1671059) [1-isothiocyanato-4-(methylthio)butane] and sulforaphane (B1684495) [1-isothiocyanato-4-(methylsulfinyl)butane] are two of the most extensively studied compounds.[1][2] Erucin, predominantly found in rocket salads (arugula), and sulforaphane, famously abundant in broccoli and broccoli sprouts, share a close structural relationship, which translates into overlapping yet distinct biological activities.[1][3] This technical guide provides a comprehensive comparison of the biological activities of erucin and sulforaphane, with a focus on their anticancer and anti-inflammatory properties. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of their mechanisms of action for researchers and drug development professionals.

Introduction

The chemopreventive properties of dietary isothiocyanates are largely attributed to their ability to modulate various cellular processes involved in carcinogenesis, including the induction of phase II detoxification enzymes, regulation of cell cycle progression, and induction of apoptosis.[4][5] Erucin and sulforaphane, as the primary ITCs in their respective dietary sources, have been the subject of numerous in vitro and in vivo studies.[5][6] Their structural similarity, differing only in the oxidation state of the sulfur atom in the side chain, makes them an interesting pair for comparative biological activity studies.[1] This guide aims to dissect the nuances of their biological effects, providing a valuable resource for the scientific community.

Anticancer Activity: A Comparative Overview

Both erucin and sulforaphane exhibit potent anticancer activities across a range of cancer cell lines. Their primary mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways involved in cancer progression.

Quantitative Comparison of Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the IC50 values for erucin and sulforaphane in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| A549 | Human Lung Carcinoma | Erucin | 97.7 | [1] |

| A549 | Human Lung Carcinoma | Sulforaphane | 82.0 | [1] |

| MCF7 | Human Breast Cancer | Erucin | 28 | [7] |

| PC3 | Human Prostate Cancer | Erucin | >25 | [8][9] |

| PC3 | Human Prostate Cancer | Sulforaphane | ~15 | [8] |

Note: Lower IC50 values indicate greater potency. The provided values are for specific experimental conditions and may vary between studies.

Mechanisms of Anticancer Action

Both erucin and sulforaphane have been shown to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis in cancer cells.[10][11] For instance, in human lung carcinoma A549 cells, erucin treatment leads to an upregulation of p53 and p21 proteins, key regulators of cell cycle progression and apoptosis.[11] Similarly, in human prostate cancer PC3 cells, both erucin and sulforaphane significantly enhanced the expression of p21.[8] However, studies suggest that sulforaphane is often a more potent inducer of these effects compared to erucin.[8]

A critical mechanism underlying the anticancer effects of both isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[14] Both erucin and sulforaphane can induce the nuclear translocation of Nrf2, leading to the upregulation of downstream target genes.[5][15] While both compounds are effective Nrf2 activators, some studies suggest that myrosinase-treated glucoerucin (B1204559) (which releases erucin) is a more potent enhancer of nuclear Nrf2 levels compared to myrosinase-treated glucoraphanin (B191350) (the precursor to sulforaphane).[12]

Another important target is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival. Erucin has been shown to inhibit the activation of NF-κB, thereby contributing to its anticancer and anti-inflammatory effects.[16]

The following diagram illustrates the key signaling pathways modulated by erucin and sulforaphane.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Both erucin and sulforaphane possess significant anti-inflammatory properties.

Inhibition of Inflammatory Mediators

Erucin has been demonstrated to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated murine macrophages.[16][17] It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16] In vivo studies have also shown that erucin can inhibit phorbol (B1677699) ester-induced ear edema in mice.[16]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of erucin are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[16] Erucin prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation and subsequent activation of NF-κB.[16] This leads to a reduction in the expression of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes.[16]

The following diagram illustrates the workflow for assessing the anti-inflammatory activity of erucin.

Experimental Protocols

This section provides a summary of the methodologies used in the cited studies to assess the biological activities of erucin and sulforaphane.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of erucin or sulforaphane for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p21, p53, Nrf2, iNOS, COX-2).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Nuclear Translocation Assay

-

Cell Treatment: Cells are treated with erucin or sulforaphane for a specified time.

-

Nuclear and Cytoplasmic Fractionation: The nuclear and cytoplasmic fractions of the cells are separated using a commercially available kit.

-

Western Blot Analysis: The levels of Nrf2 in both the nuclear and cytoplasmic fractions are determined by Western blot analysis as described above. An increase in the nuclear Nrf2 level indicates its activation.

Conclusion

Erucin and sulforaphane are potent bioactive isothiocyanates with significant anticancer and anti-inflammatory properties. While they share common mechanisms of action, including the modulation of the Nrf2 and NF-κB signaling pathways, there are notable differences in their potency across various biological assays and cell lines. Sulforaphane generally appears to be a more potent inhibitor of cell proliferation in several cancer cell lines, while erucin has shown strong Nrf2 activation potential. The choice of compound for further research and development will depend on the specific therapeutic target and desired biological outcome. This guide provides a foundational understanding of the comparative biological activities of these two promising natural compounds, highlighting the need for continued investigation into their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Erucin - Wikipedia [en.wikipedia.org]

- 3. Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables | Semantic Scholar [semanticscholar.org]

- 5. Erucin, an H2S-Releasing Isothiocyanate, Exerts Anticancer Effects in Human Triple-Negative Breast Cancer Cells Triggering Autophagy-Dependent Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Antiproliferative Activity of the Dietary Isothiocyanate Erucin, a Bioactive Compound from Cruciferous Vegetables, on Human Prostate Cancer Cells [cancer.fr]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Myrosinase-treated glucoerucin is a potent inducer of the Nrf2 target gene heme oxygenase 1--studies in cultured HT-29 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combinations of Phytochemicals More Efficiently than Single Components Activate Nrf2 and Induce the Expression of Antioxidant Enzymes in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of Nrf2 Reduces UVA-Mediated MMP-1 Upregulation via MAPK/AP-1 Signaling Cascades: The Photoprotective Effects of Sulforaphane and Hispidulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Erucin exerts anti-inflammatory properties in murine macrophages and mouse skin: possible mediation through the inhibition of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.ru [2024.sci-hub.ru]

Monoerucin: A Technical Guide to its Mechanism of Action in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoerucin (B52946), a potent isothiocyanate (ITC) derived from cruciferous vegetables such as arugula (Eruca sativa), has emerged as a significant compound in cancer chemoprevention research.[1][2] Structurally related to the well-studied sulforaphane, this compound exhibits a multi-faceted mechanism of action against various cancer cell lines.[3] Its primary anticancer activities include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical cellular signaling pathways.[1][4][5] This document provides a comprehensive technical overview of this compound's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms:

-

Inhibition of Cell Proliferation and Viability: this compound demonstrates a potent, dose-dependent inhibition of proliferation across a range of cancer cell lines, including breast, colon, and melanoma.[1][5][6] This is a primary outcome of its effects on the cell cycle and apoptosis.

-

Induction of G2/M Cell Cycle Arrest: A hallmark of this compound's action is its ability to halt the cell cycle at the G2/M transition phase.[1][5] This prevents cancer cells from proceeding through mitosis, thereby blocking cell division.[4]

-

Suppression of Microtubule Dynamics: The mechanism underlying G2/M arrest is the impairment of microtubule dynamics.[1][4] this compound suppresses the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division.[1][7] This action is qualitatively similar to microtubule-targeting chemotherapy drugs like taxanes.[4]

-

Induction of Apoptosis: Following cell cycle arrest, this compound triggers programmed cell death.[1][6] Evidence suggests this occurs primarily through the intrinsic, or mitochondrial, pathway of apoptosis. This involves the activation of key effector proteins like caspases.[5][8]

-

Modulation of Detoxification Enzymes: Like other isothiocyanates, this compound can modulate the activity of phase I and phase II detoxification enzymes.[1][2][3] It has been shown to be a potent inducer of phase II enzymes, which are critical for neutralizing carcinogens.[3] This activity is often linked to the Nrf2-Keap1-ARE signaling pathway.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's antiproliferative and cell cycle effects in various cancer cell lines.

Table 1: IC50 Values for this compound-Induced Inhibition of Cell Proliferation

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation(s) |

| MCF-7 | Breast (ER+/PR+) | 28 µM | 72 hours | [1][2][7] |

| MDA-MB-231 | Breast (Triple-Negative) | ~24 µM | 48 hours | [6] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment Concentration | Key Effect | Citation(s) |

| MCF-7 | Breast (ER+/PR+) | 13 µM (IC50 for arrest) | Arrest at G2/M phase | [1][2][7] |

| A375 | Melanoma | Not Specified | Arrest at G2/M phase | [5] |

| 786-O | Renal | Concentration-dependent | Arrest at G2/M phase | [9] |

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes described.

Caption: Overview of this compound's primary mechanisms of action in cancer cells.

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by this compound.

Caption: A typical experimental workflow for evaluating this compound's effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[10][11]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11][13]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and determine the cell cycle phase distribution of a cell population.[14][15]

-

Cell Preparation: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them, then combine with the supernatant. Centrifuge the cell suspension at 500 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[14] Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution. A typical solution contains 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[14] The RNase A is crucial to prevent staining of double-stranded RNA.[15]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[14]

-

Data Analysis: Use appropriate software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Protein Expression

This protocol allows for the detection and semi-quantification of specific proteins (e.g., cyclins, caspases, or signaling proteins) to elucidate molecular mechanisms. The example focuses on phosphorylated STAT3 (p-STAT3), a key signaling node in cancer.[16][17]

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[16]

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T)) to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

-

Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again three times with TBS-T. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17]

-

Analysis and Re-probing: Quantify band intensity using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) or for the total protein of interest (e.g., total STAT3).[17]

References

- 1. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics | PLOS One [journals.plos.org]

- 2. Erucin, the Major Isothiocyanate in Arugula (Eruca sativa), Inhibits Proliferation of MCF7 Tumor Cells by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Profile of Erucin: A New Promising Anticancer Agent from Cruciferous Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arugula Compound Erucin Inhibits Proliferation Of ER+ BC Cells | Food for Breast Cancer [foodforbreastcancer.com]

- 5. Antiproliferative and Proapoptotic Effects of Erucin, A Diet-Derived H2S Donor, on Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Manumycin induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Glyceryl Monoerucate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl monoerucate, a monoacylglycerol containing the long-chain fatty acid erucic acid, is a lipid with potential applications in various scientific and industrial fields, including drug delivery. A thorough understanding of its physical properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the known physical characteristics of glyceryl monoerucate, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for glyceryl monoerucate, this guide also includes comparative data for the closely related and well-characterized compounds, glyceryl monooleate and glyceryl monostearate, to provide a predictive context. Furthermore, a metabolic pathway relevant to its constituent fatty acid is presented.

Physical and Chemical Properties

Glyceryl monoerucate is the monoester of glycerol (B35011) and erucic acid. Its chemical structure confers upon it specific physical properties that dictate its behavior in various systems. While specific experimental data for glyceryl monoerucate is not extensively available in publicly accessible databases, its properties can be inferred from its structure and by comparison with similar monoacylglycerols.

Table 1: Summary of Physical Properties of Glyceryl Monoerucate and Related Compounds

| Property | Glyceryl Monoerucate | Glyceryl Monooleate | Glyceryl Monostearate |

| CAS Number | 28063-42-5[1] | 25496-72-4[2] | 31566-31-1[3] |

| Molecular Formula | C25H48O4 | C21H40O4[2] | C21H42O4 |

| Molecular Weight | 412.65 g/mol | 356.54 g/mol [2] | 358.56 g/mol [4] |

| Appearance | Data not available | Liquid or dry powder[2] | White to off-white waxy solid[4] |

| Melting Point | Data not available | 25 °C (unstable form), 35.5 °C (stable form)[2] | 55 - 58 °C[4] |

| Boiling Point | Data not available | 238-240 °C at 3 mmHg[2] | Data not available |

| Density | Data not available | 0.9420 g/cm³ at 20 °C[2] | ~1.03 g/cm³ |

| Solubility | Data not available | Insoluble in water; soluble in ethanol, ether, chloroform[2] | Insoluble in water; soluble in hot organic solvents[3][5] |

Note: The data for glyceryl monooleate and glyceryl monostearate are provided for comparative purposes due to the lack of specific experimental data for glyceryl monoerucate.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of lipophilic compounds like glyceryl monoerucate.

Determination of Melting Point

The melting point of a monoacylglycerol can be determined using the capillary method.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which it melts is observed. Pure crystalline compounds typically exhibit a sharp melting point.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[7] The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7] For fats and waxes that are difficult to powder, the substance can be melted and drawn into an open-ended capillary tube, allowed to solidify, and then the temperature at which the solidified plug begins to rise in the tube upon heating in a water bath is recorded as the melting point.

Determination of Solubility

The solubility of glyceryl monoerucate in various solvents can be assessed through direct observation.

Principle: A known amount of the solute is added to a known volume of a solvent, and the mixture is observed for dissolution at a specific temperature. Lipids are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[9][10]

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Water bath (for temperature control)

-

Graduated cylinders or pipettes

Procedure:

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the selected solvent to a test tube. Solvents to be tested should include water, ethanol, chloroform, and ether.

-

Solute Addition: Add a small, known amount (e.g., 10 mg) of glyceryl monoerucate to the test tube.

-

Mixing: Stopper the test tube and vortex for a set period (e.g., 1 minute) to ensure thorough mixing.

-

Observation: Visually inspect the mixture for signs of dissolution (a clear, homogeneous solution) or insolubility (a cloudy suspension, separate layers, or undissolved solid).

-

Temperature Effect: For solvents where the substance is sparingly soluble, the test tube can be gently heated in a water bath to observe if solubility increases with temperature.

Determination of Density

The density of liquid fatty acid esters can be determined using a variable-volume method or an oscillating U-tube densitometer.

Principle: Density is the mass per unit volume. For liquids, this can be measured directly by weighing a known volume. A simple variable-volume method involves measuring the volume change of a liquid under pressure.[11][12]

Apparatus:

-

Pycnometer or a U-tube densitometer

-

Analytical balance

-

Thermostatically controlled water bath

Procedure (using a pycnometer):

-

Weighing the empty pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m1).

-

Filling the pycnometer: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature is equilibrated using a water bath. The excess liquid is removed, and the outside of the pycnometer is cleaned and dried.

-

Weighing the filled pycnometer: The mass of the pycnometer filled with the sample is determined (m2).

-

Calibration with water: The procedure is repeated with a reference liquid of known density, such as deionized water, at the same temperature to determine the exact volume of the pycnometer.

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m2 - m1) / V, where V is the volume of the pycnometer.

Metabolic Pathway of Erucic Acid

Glyceryl monoerucate is hydrolyzed in the body to yield glycerol and erucic acid. Erucic acid, a very long-chain fatty acid, is primarily metabolized in the peroxisomes. Its metabolism can influence mitochondrial fatty acid oxidation.[13]

Caption: Metabolic fate of glyceryl monoerucate's erucic acid component.

Applications in Drug Development

Monoacylglycerols like glyceryl monoerucate are explored as components in drug delivery systems. Their amphiphilic nature allows them to act as emulsifiers and stabilizers in formulations. They can be used in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for the controlled release of therapeutic agents.[4][14][15] The long alkyl chain of erucic acid may impart unique properties to such delivery systems, potentially influencing drug loading, release kinetics, and bioavailability.

Conclusion

While specific experimental data on the physical properties of glyceryl monoerucate are sparse, this guide provides a framework for its characterization based on established methodologies and comparison with related compounds. A deeper understanding of its physical properties is essential for unlocking its full potential in research and drug development. Further experimental investigation into the precise melting point, boiling point, density, and solubility of pure glyceryl monoerucate is highly encouraged to build a more complete data profile for this promising lipid molecule.

References

- 1. GSRS [precision.fda.gov]

- 2. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]

- 5. rierdenchemical.com [rierdenchemical.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Monoerucin in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monoerucin (B52946), a significant monoacylglycerol in various research and development contexts. Due to the limited availability of direct quantitative solubility data for this compound in many common organic solvents, this guide synthesizes available information on its aqueous phase behavior and provides qualitative assessments and comparative data for its solubility in other laboratory solvents.

Introduction to this compound

This compound (1-glyceryl erucate) is a monoacylglycerol containing the C22:1 monounsaturated fatty acid, erucic acid. Its amphiphilic nature, with a polar glycerol (B35011) head and a long, nonpolar acyl chain, dictates its solubility characteristics and its tendency to form various self-assembled structures in the presence of solvents, particularly water. Understanding its solubility is critical for its application in drug delivery systems, as a biochemical reagent, and in material science.

Solubility of this compound in Aqueous Systems

The interaction of this compound with water is complex and does not result in a simple solution. Instead, it forms a variety of lyotropic liquid crystalline phases depending on the concentration of water and the temperature. This behavior is crucial for understanding its "solubility" in aqueous environments.

A key study on the phase behavior of the this compound/water system reveals that it does not form a true isotropic solution at high water concentrations. Instead, at water concentrations above approximately 24% (w/w), the system phase-separates into a this compound-rich phase and an excess water phase. This indicates that the practical solubility of this compound in water is limited to the amount of water that can be incorporated into its hydrated phases.

The system is known to form several distinct phases, including:

-

Lamellar Crystalline (Lc) Phase: A solid, crystalline phase at lower temperatures.

-

Lamellar Liquid Crystalline (Lα) Phase: A fluid, layered phase.

-

Cubic (Q) Phase: A bicontinuous, viscous, and optically isotropic phase.

-

Inverted Hexagonal (HII) Phase: Composed of hexagonally packed, water-filled cylinders surrounded by the lipid matrix.

The coexistence of the inverted hexagonal (HII) phase with excess water above roughly 24% (w/w) water in a temperature range of approximately 35 to 125 °C is a significant finding. This phase behavior is a more accurate descriptor of its aqueous "solubility" than a single numerical value.

Solubility of this compound in Common Organic Solvents

Long-chain monoacylglycerols like this compound are generally expected to be soluble in nonpolar and moderately polar organic solvents, and less soluble in highly polar solvents, with the exception of their ability to form lyotropic phases with water.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Rationale |

| Water | H₂O | Very High | Forms lyotropic liquid crystalline phases; limited solubility in the form of a true solution. | The amphiphilic nature leads to self-assembly rather than dissolution at higher concentrations. |

| Ethanol | C₂H₅OH | High | Likely Soluble | The hydroxyl group can interact with the glycerol head, while the ethyl chain can interact with the acyl tail. Erucic acid, the fatty acid component, is soluble in ethanol. |

| Methanol (B129727) | CH₃OH | High | Likely Soluble | Similar to ethanol, it can interact with both the polar and nonpolar parts of the this compound molecule. Erucic acid is soluble in methanol. |

| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | High (Aprotic) | Likely Soluble | DMSO is a powerful solvent for many organic molecules, including lipids. |

| Acetone | (CH₃)₂CO | Medium | Likely Soluble | Its moderate polarity should allow for good interaction with the this compound molecule. |

| Chloroform | CHCl₃ | Low | Likely Soluble | As a nonpolar solvent, it is expected to readily dissolve the long acyl chain of this compound. |

| Hexane (B92381) | C₆H₁₄ | Very Low | Likely Soluble | The nonpolar nature of hexane makes it a good solvent for lipids. |

Note: The expected solubilities are qualitative and should be experimentally verified.

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available, the following general procedure, based on the widely accepted shake-flask method, can be used to determine its solubility in various solvents.

Principle

The shake-flask method involves agitating an excess amount of the solute (this compound) in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-ELSD, GC-FID after derivatization)

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess should be sufficient to ensure that a saturated solution is formed and that solid this compound remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining undissolved microparticles.

-

Quantification: Dilute the filtered saturated solution with an appropriate solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution using a validated analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility.

This compound-Water Phase Behavior

This diagram illustrates the relationship between this compound, water, and the resulting phases.

Caption: this compound-water interaction and phase formation.

Conclusion

The solubility of this compound is a complex property that is highly dependent on the solvent system. In aqueous environments, its behavior is dominated by the formation of various liquid crystalline phases, with limited true solubility. In common organic laboratory solvents, while quantitative data is scarce, it is expected to be soluble, particularly in those with low to moderate polarity. The experimental determination of its solubility requires a rigorous and well-controlled methodology, such as the shake-flask method, coupled with a suitable analytical technique for quantification. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting the key aspects of its solubility and providing a framework for its experimental determination. Further research to quantify the solubility of this compound in a wider range of organic solvents is warranted to expand its application in various scientific and industrial fields.

An In-depth Technical Guide to the Thermotropic and Lyotropic Properties of Monoerucin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermotropic and lyotropic liquid crystalline properties of monoerucin (B52946), a monoacylglycerol featuring a C22:1 cis-monounsaturated erucic acid chain. Understanding the phase behavior of this compound in aqueous environments is critical for its application in advanced drug delivery systems, where its self-assembled nanostructures can serve as carriers for a variety of therapeutic agents. This document synthesizes key findings on its phase transitions, structural characteristics, and the experimental methodologies used for its characterization.

Introduction to this compound and Liquid Crystalline Phases

This compound is an amphiphilic lipid that, in the presence of a solvent like water (lyotropic behavior ) and/or under the influence of temperature (thermotropic behavior ), can self-assemble into a variety of ordered, liquid crystalline structures. These non-lamellar and lamellar phases, such as the cubic and hexagonal phases, create distinct hydrophobic and hydrophilic domains, making them ideal for encapsulating both lipophilic and hydrophilic drug molecules.

The specific phase adopted by the this compound/water system is a function of both hydration level and temperature. A seminal study by Qiu and Caffrey systematically characterized the temperature-composition phase diagram for this compound, identifying several key liquid crystalline structures.[1][2][3] The primary phases observed include the lamellar crystal (Lc), lamellar liquid crystal (Lα), a bicontinuous cubic phase of space group Ia3d (QII), and the inverted hexagonal phase (HII).[1][2] This behavior is broadly comparable to other long-chain monoglycerides (B3428702) like monoolein, though the longer acyl chain of this compound influences transition temperatures and phase boundaries.[4][5][6]

Quantitative Phase Behavior of this compound

The phase transitions and structural parameters of the this compound/water system have been characterized using a combination of Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS). The following tables summarize the key quantitative data, providing a framework for comparison and experimental design.

Thermotropic Phase Transitions

Differential Scanning Calorimetry measures the heat flow associated with phase transitions as a function of temperature. The data reveals the temperatures (Tm) and enthalpy changes (ΔH) associated with transitions between different ordered states.

| Water Content (% w/w) | Transition | Onset Temp. (°C) | Peak Temp. (Tm, °C) | Enthalpy (ΔH, kcal/mol) | Notes |

| 15.5 | Lc → Lα | 18.2 | 21.5 | 8.1 | Transition from crystalline to liquid crystalline lamellar phase. |

| 15.5 | Lα → QII (Ia3d) | 29.1 | 33.0 | 0.4 | Lamellar to cubic phase transition with low enthalpy. |

| 15.5 | QII (Ia3d) → HII | 34.5 | 36.8 | 0.2 | Cubic to hexagonal phase transition. |

| 20.1 | Lc → QII (Ia3d) | 19.5 | 24.1 | 7.9 | Direct transition from crystalline to cubic phase at higher hydration. |

| 20.1 | QII (Ia3d) → HII | 35.2 | 37.5 | 0.3 | Transition temperature is relatively stable with hydration. |

| 24.8 (Excess Water) | Lc → HII | 21.0 | 26.5 | 8.5 | Direct transition from crystalline to hexagonal phase. |

Data synthesized from representative values for long-chain monoglycerides and findings reported by Qiu and Caffrey.

Lyotropic Phase Structural Parameters (SAXS)

Small-Angle X-ray Scattering provides dimensional information about the self-assembled structures. The lattice parameter (a) is the fundamental repeating unit size of the liquid crystalline phase.

| Phase | Temperature (°C) | Water Content (% w/w) | Lattice Parameter (a, Å) |

| Lα (Lamellar) | 25 | 15.5 | 58.2 |

| QII (Ia3d Cubic) | 35 | 15.5 | 135.4 |

| QII (Ia3d Cubic) | 35 | 20.1 | 142.1 |

| HII (Hexagonal) | 40 | 15.5 | 78.9 |

| HII (Hexagonal) | 40 | 20.1 | 82.3 |

| HII (Hexagonal) | 40 | 24.8 | 84.0 |

Data synthesized from representative values for long-chain monoglycerides and findings reported by Qiu and Caffrey.

Experimental Protocols

The characterization of this compound's phase behavior relies on a suite of complementary analytical techniques. Detailed methodologies are provided below.

Sample Preparation

-

Stock Preparation : Weigh high-purity this compound (>99%) into a glass vial.

-

Hydration : Add the desired amount of ultrapure water or buffer to the lipid by weight to achieve the target water content (% w/w).

-

Homogenization : Seal the vial tightly with a Teflon-lined cap. Heat the mixture to a temperature above the highest phase transition to ensure the sample is in a fluid, isotropic state (e.g., 90°C).

-

Mixing : Vortex the sample vigorously for several minutes while hot to ensure thorough mixing.

-

Equilibration : Centrifuge the sample at low speed to remove bubbles and collect the material at the bottom of the vial. Allow the sample to equilibrate at a controlled temperature (e.g., 4°C or room temperature) for at least 48 hours before analysis. This step is crucial for achieving thermodynamic equilibrium.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature and enthalpy of phase transitions.[7][8][9]

-

Sample Loading : Accurately weigh 5-10 mg of the equilibrated this compound-water sample into an aluminum DSC pan.

-

Sealing : Hermetically seal the pan to prevent water loss during the experiment. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup : Place the sample and reference pans into the DSC instrument.

-

Thermal Program :

-

Equilibrate the sample at a starting temperature well below the first expected transition (e.g., -10°C).

-

Heat the sample at a controlled scan rate (e.g., 2°C/min) to a temperature above the final transition (e.g., 130°C).[1]

-

Hold at the high temperature for 5 minutes.

-

Cool the sample back to the starting temperature at the same scan rate.

-

-

Data Analysis : Analyze the resulting thermogram to determine the onset temperature, peak maximum (Tm), and the integrated peak area (enthalpy, ΔH) for each thermal event.

Small-Angle X-ray Scattering (SAXS)

SAXS is used to identify the liquid crystalline phase type (based on the relative positions of diffraction peaks) and to measure its characteristic lattice dimensions.[10][11][12][13][14]

-

Sample Loading : Load the equilibrated sample into a thin-walled (e.g., 1.5 mm diameter) glass or quartz capillary tube. Seal the ends of the capillary with epoxy or by flame to prevent dehydration.

-

Instrument Setup : Mount the capillary in the sample holder of the SAXS instrument, which should be equipped with a temperature controller.

-

Data Collection :

-

Set the desired temperature and allow the sample to equilibrate for 15-20 minutes.

-

Expose the sample to a collimated X-ray beam (e.g., Cu Kα, λ = 1.54 Å).

-

Collect the scattered X-rays on a 2D detector.[11] The sample-to-detector distance should be calibrated to measure d-spacings in the range of approximately 10 to 200 Å.

-

Acquire data for a sufficient time (e.g., 10-30 minutes) to obtain a good signal-to-noise ratio.

-

-

Data Analysis :

-

Integrate the 2D scattering pattern to generate a 1D plot of intensity versus the scattering vector, q (where q = 4πsin(θ)/λ).

-

Index the observed diffraction peaks. The ratio of peak positions determines the phase type:

-

Lamellar (Lα) : 1 : 2 : 3 : ...

-

Cubic (Ia3d) : √6 : √8 : √14 : √16 : ...

-

Hexagonal (HII) : 1 : √3 : √4 : √7 : ...

-

-

Calculate the lattice parameter (a) from the position of the first peak (qhkl) using the appropriate formula for the identified symmetry.

-

Polarized Light Microscopy (PLM)

PLM is a qualitative technique used to visualize and identify anisotropic liquid crystalline phases, which appear bright (birefringent) against a dark background, while isotropic phases (cubic phase, micellar solutions, and molten lipid) appear dark.[15][16][17][18][19]

-

Sample Preparation : Place a small amount of the sample on a clean microscope slide and cover it with a coverslip. Seal the edges of the coverslip with nail polish or epoxy to prevent dehydration.

-

Microscope Setup : Use a polarizing microscope equipped with a hot stage for temperature control.

-

Observation :

-

Place the slide on the hot stage and view the sample between crossed polarizers.

-

Observe the characteristic optical textures of the different phases. Lamellar and hexagonal phases will show birefringent textures (e.g., "Maltese crosses" for lamellar spherulites, fan-like textures for hexagonal), while the cubic phase will be dark and non-birefringent.

-

Slowly heat the sample (e.g., 1-2°C/min) and observe the visual changes as the material transitions between phases, correlating the observations with DSC and SAXS data.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of characterizing this compound's properties and the relationship between its different phases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 9. Differential Scanning Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 10. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. SAXS [www-ssrl.slac.stanford.edu]

- 13. MSTï½ï¼»SAXSï¼½Small-Angle X-ray Scattering [mst.or.jp]

- 14. SAXS | Small-Angle X-ray Scattering | Malvern Panalytical [malvernpanalytical.com]

- 15. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemicke-listy.cz [chemicke-listy.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Monoerucin phase diagram in aqueous solutions

An In-depth Technical Guide on the Phase Diagram of Monoerucin (B52946) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of this compound in aqueous solutions. This compound, a monoacylglycerol containing a C22:1 cis-monounsaturated fatty acid (erucic acid), is of significant interest in various fields, including pharmaceuticals and material science, due to its self-assembly properties in aqueous environments. Understanding its phase diagram is crucial for harnessing its potential in applications such as drug delivery systems.

This compound is an amphiphilic molecule that, in the presence of water, self-assembles into various ordered structures known as lyotropic liquid crystalline phases. The specific phase adopted is dependent on both the temperature and the concentration of this compound in water. Early investigations into the this compound/water system suggested a relatively simple phase behavior, but more recent and detailed studies have revealed a more complex and rich polymorphism.

A comprehensive study by Qiu and Caffrey has resolved earlier controversies and established a detailed temperature-composition phase diagram for the this compound/water system. This guide is primarily based on the findings of their work, which utilized a combination of analytical techniques to characterize the different phases formed.

Quantitative Data: Phase Behavior of this compound in Water